molecular formula C20H20N2O2 B5297111 2-(cinnamoylamino)-N-ethyl-3-phenylacrylamide

2-(cinnamoylamino)-N-ethyl-3-phenylacrylamide

Cat. No. B5297111
M. Wt: 320.4 g/mol
InChI Key: WJFRFMLRUBBRED-UUVOMYAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cinnamoylamino)-N-ethyl-3-phenylacrylamide is a synthetic compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 2-(cinnamoylamino)-N-ethyl-3-phenylacrylamide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-N-ethyl-3-phenylacrylamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(cinnamoylamino)-N-ethyl-3-phenylacrylamide in lab experiments include its ability to exhibit a wide range of biological activities, as well as its relatively simple synthesis method. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(cinnamoylamino)-N-ethyl-3-phenylacrylamide. These include the development of new synthetic methods for its production, the identification of its molecular targets, and the evaluation of its potential therapeutic applications in various disease states. Additionally, further research is needed to fully understand its toxicity and potential side effects.

Synthesis Methods

The synthesis of 2-(cinnamoylamino)-N-ethyl-3-phenylacrylamide involves the reaction of cinnamic acid with N-ethyl-3-phenylacrylamide in the presence of a catalyst. The reaction proceeds through an amide bond formation, resulting in the formation of the final product.

Scientific Research Applications

2-(cinnamoylamino)-N-ethyl-3-phenylacrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties.

properties

IUPAC Name

(E)-N-ethyl-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-21-20(24)18(15-17-11-7-4-8-12-17)22-19(23)14-13-16-9-5-3-6-10-16/h3-15H,2H2,1H3,(H,21,24)(H,22,23)/b14-13+,18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFRFMLRUBBRED-UUVOMYAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cinnamoylamino)-N-ethyl-3-phenylacrylamide

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